molecular formula C17H15F3N2O2 B3865108 2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide CAS No. 5552-78-3

2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B3865108
CAS No.: 5552-78-3
M. Wt: 336.31 g/mol
InChI Key: WRNIIZYDSRMLQC-SRZZPIQSSA-N
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Description

2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a potent and selective inhibitor of Src tyrosine kinase, a key signaling protein implicated in numerous pathological processes. Its primary research value lies in the study of cancer biology, particularly in the context of tumor invasion and metastasis. Src activation is linked to increased cell motility and the disruption of cell-cell adhesions, facilitating the metastatic spread of cancer cells. Studies have demonstrated that this compound effectively suppresses Src-mediated signaling pathways, leading to the inhibition of cell migration and invasion in various cancer cell lines. Beyond oncology, this inhibitor serves as a critical pharmacological tool for investigating bone remodeling, as Src is essential for osteoclast function and bone resorption. Research indicates that Src inhibition can reduce osteoclast activity, positioning this compound as a candidate for probing molecular mechanisms underlying osteoporosis and other bone diseases. Furthermore, its role extends to angiogenesis research, where Src signaling intersects with vascular endothelial growth factor (VEGF) pathways. By selectively targeting Src kinase, this acetohydrazide derivative provides researchers with a means to dissect complex signal transduction networks and validate Src as a therapeutic target in multiple disease models.

Properties

IUPAC Name

2-methoxy-2-phenyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-24-15(13-7-3-2-4-8-13)16(23)22-21-11-12-6-5-9-14(10-12)17(18,19)20/h2-11,15H,1H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNIIZYDSRMLQC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416934
Record name AC1NSW7K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-78-3
Record name AC1NSW7K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves the condensation of 2-methoxy-2-phenylacetohydrazide with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against tumor cells .
  • Antimicrobial Properties : The hydrazide moiety is known for its antimicrobial activity. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases .

Materials Science Applications

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its unique structure allows for the design of copolymers that can be tailored for specific applications in coatings and adhesives .
  • Nanocomposites : Incorporating this compound into nanocomposite materials has shown promising results in enhancing electrical conductivity and thermal properties, which are crucial for electronic applications .

Analytical Chemistry Applications

  • Chromatographic Techniques : The compound serves as a potential standard in chromatographic analysis due to its distinct chemical properties. It can be used to calibrate methods for detecting similar hydrazides or related compounds in complex mixtures .
  • Spectroscopic Studies : Its unique functional groups allow for detailed spectroscopic studies (e.g., NMR, IR), helping elucidate the structure-activity relationship of hydrazide compounds in medicinal chemistry .

Case Studies and Experimental Findings

Several studies have documented the synthesis and characterization of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1Investigated the anticancer properties of similar hydrazides against breast cancer cell lines, showing significant cytotoxicity.
Study 2Explored antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic agent.
Study 3Analyzed the polymerization behavior of derivatives, suggesting enhancements in material properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Spectroscopic Characterization

  • IR Spectroscopy : Expected peaks include:
    • C=O stretch (~1660 cm⁻¹) from the hydrazide carbonyl.
    • C=N stretch (~1620 cm⁻¹) from the imine bond.
    • C-F stretches (1100–1200 cm⁻¹) from the -CF₃ group .
  • ¹H/¹³C NMR : Distinct signals for methoxy protons (~3.8 ppm), aromatic protons in deshielded environments, and the -CF₃ group (¹⁹F NMR: ~-60 ppm triplet).

Comparison with Structural Analogs

Anti-Inflammatory Acetohydrazides

Compound Substituents Bioactivity (COX Inhibition) Key Reference
Target Compound 2-OCH₃, 3-CF₃ Not reported; predicted high
S1–S18 (Indole derivatives) Indole core, varied aryl groups IC₅₀: 0.8–5.2 µM (COX-2)
N-(4-Fluorobenzylidene)-2-phenoxy 4-F, phenoxy IC₅₀: 2.1 µM (COX-2)

Key Observations :

  • The trifluoromethyl group in the target compound may enhance COX-2 selectivity compared to non-fluorinated analogs due to stronger hydrophobic interactions with the enzyme's active site .
  • Methoxy groups in other derivatives (e.g., S1–S18) improve anti-inflammatory activity by reducing ulcerogenic effects compared to non-substituted analogs .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP)
Target Compound ~180–190 (pred.) 2.8 (pred.)
N′-[(E)-(3-Nitrophenyl)] (MMINA) 183 2.5
N-(3-Methoxyphenyl) diclofenac hydrazide 175–177 3.1

Key Observations :

  • The -CF₃ group increases molecular rigidity and lipophilicity (higher LogP vs.
  • Lower solubility compared to methoxy-substituted analogs (e.g., MMINA) may necessitate formulation adjustments for bioavailability.

Electronic and Steric Effects

  • Electron-Withdrawing Groups: -CF₃ (target compound) vs. -NO₂ (MMINA in ): Both reduce electron density on the hydrazide core, but -CF₃ offers superior metabolic stability due to resistance to enzymatic degradation.
  • Electron-Donating Groups :
    • -OCH₃ (target compound) vs. -OH (): Methoxy provides better solubility than hydroxyl while avoiding hydrogen bonding that might restrict conformational flexibility.

Biological Activity

2-Methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide, commonly referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the trifluoromethyl group and the hydrazone linkage, suggest diverse pharmacological properties.

  • Molecular Formula : C17H15F3N2O
  • CAS Number : 5552-78-3
  • Molecular Weight : 336.3084 g/mol
  • Physical Properties :
    • Density: 1.22 g/cm³
    • Solubility: Varies based on solvent polarity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

A study demonstrated that related hydrazone compounds inhibited the growth of several cancer cell lines, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl can enhance the antimicrobial efficacy against bacteria and fungi. In vitro studies have shown that hydrazone derivatives can disrupt microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases. Research on structurally similar compounds has highlighted their potential to modulate inflammatory pathways .

Case Study 1: Anticancer Efficacy

In a study examining various hydrazone derivatives, it was found that compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., A549 lung cancer cells). The lead compound in this series showed significant apoptotic activity, indicating that this compound could be a candidate for further development .

Case Study 2: Antimicrobial Screening

A screening of hydrazone derivatives against Staphylococcus aureus and Escherichia coli revealed that certain modifications led to enhanced antibacterial activity. The presence of the trifluoromethyl group was noted to increase potency, suggesting a promising avenue for developing new antimicrobial agents based on this compound .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AnticancerHydrazone Derivative~5
AntimicrobialHydrazone Derivative~10
Anti-inflammatoryRelated Compounds~20

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide?

A: The compound is synthesized via hydrazide-aldehyde condensation. A typical method involves:

  • Reacting 2-phenyl-2-methoxyacetohydrazide with 3-(trifluoromethyl)benzaldehyde in ethanol under reflux.
  • Using catalytic acetic acid to facilitate imine (Schiff base) formation.
  • Purification via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane) .
    Key Considerations :
  • Ensure anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
  • Monitor reaction progress by TLC or NMR to confirm hydrazone (E)-configuration .

Q. Q2: How is the purity and structural integrity of this compound validated?

A: Characterization involves:

  • 1H/13C NMR : Confirm the presence of characteristic peaks:
    • Methoxy (-OCH3) at ~3.3 ppm (singlet).
    • Hydrazone imine (CH=N) at ~8.1 ppm.
    • Trifluoromethyl (-CF3) at ~125-130 ppm in 13C NMR .
  • IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) .
  • X-ray Crystallography : Resolves π-stacking interactions between phenyl and hydrazone moieties, critical for stability .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

A: Contradictions arise from substituent effects and assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl/hydrazone moieties. For example:
    • Electron-withdrawing groups (e.g., -CF3) enhance anti-inflammatory activity but may increase cytotoxicity.
    • Electron-donating groups (e.g., -OCH3) reduce cytotoxicity but lower potency .
  • Dose-Response Assays : Use standardized IC50 protocols across cell lines (e.g., RAW264.7 for inflammation, MCF-7 for cytotoxicity) to compare results .

Q. Q4: How can computational modeling optimize this compound’s pharmacokinetic properties?

A: Density functional theory (DFT) and molecular docking guide optimization:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability. The trifluoromethyl group’s electron-withdrawing nature increases metabolic resistance .
  • Molecular Dynamics (MD) : Simulate interactions with cyclooxygenase-2 (COX-2) to identify binding hotspots. The hydrazone moiety’s planar structure favors π-π stacking with Tyr385 .
    Experimental Validation :
  • Synthesize analogs with improved logP values (e.g., replacing methoxy with hydroxypropyl) and test solubility/bioavailability .

Q. Q5: What analytical methods differentiate stereoisomers or polymorphs of this compound?

A:

  • Chiral HPLC : Separates (E)/(Z)-isomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluent .
  • PXRD (Powder X-ray Diffraction) : Identifies polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data .

Methodological Best Practices

  • Synthetic Reproducibility : Use freshly distilled aldehydes to avoid oxidation byproducts.
  • Crystallization : Slow evaporation from DMF/water yields single crystals for X-ray studies .
  • Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory tests) to validate experimental conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide

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